Phenylthiohydantoin-tryptophan is synthesized from tryptophan, an essential amino acid found in many proteins, and phenylthiohydantoin, a reagent used in the Edman degradation method. This compound can be classified under organic compounds, specifically as an amino acid derivative, and falls within the broader category of thiohydantoins.
The synthesis of phenylthiohydantoin-tryptophan typically involves the Edman degradation reaction, which allows for the sequential removal of amino acids from the N-terminus of a peptide. The process begins with the coupling of phenylthiohydantoin to the amino terminal of tryptophan under mildly acidic conditions.
Technical Details:
Phenylthiohydantoin-tryptophan has a molecular formula of and a molecular weight of approximately 321.4 g/mol. The structure consists of a hydantoin ring bonded to a tryptophan side chain.
Structural Features:
The compound appears as a light yellow to orange solid with a melting point ranging from 181 °C to 185 °C .
Phenylthiohydantoin-tryptophan participates in several chemical reactions, primarily in peptide sequencing applications. One notable reaction is its cleavage during Edman degradation, where it releases the N-terminal amino acid as a phenylthiohydantoin derivative.
Technical Details:
The mechanism by which phenylthiohydantoin-tryptophan operates in peptide sequencing involves several key steps:
Phenylthiohydantoin-tryptophan is primarily used in scientific research for:
Standard reverse-phase HPLC methods for phenylthiohydantoin (PTH) amino acid separation frequently fail to resolve PTH-Trp from diphenylurea (DPU), a byproduct of Edman degradation. DPU co-elutes with PTH-Trp under conventional gradients due to similar hydrophobicities, leading to misidentification—particularly at sequencing sensitivities below 50 pmol [1] [3]. This interference stems from DPU's variable production during Edman cycles and PTH-Trp's inherently low yield (~60-70% vs. >90% for other PTH-amino acids) [1].
Key Methodological Innovations:Applied Biosystems Model 477A sequencers were optimized using a multi-stage gradient modification on C18 columns:
The inclusion of THF as an organic modifier dramatically improved hydrophobicity discrimination, increasing resolution (Rs) between PTH-Trp and DPU from 0.2 (co-elution) to 2.1 (baseline separation) [3]. This adjustment reduced PTH-Trp misidentification from 28% to <1% at 5 pmol sequencing levels [1].
Table 1: HPLC Gradient Modifications for PTH-Trp/DPU Resolution
Parameter | Standard Gradient | Modified Gradient | Effect |
---|---|---|---|
Acetonitrile Slope | Linear 15%→40%/10 min | Multi-stage (see text) | Prevents co-elution at mid-gradient |
THF Addition | 0% | 0.5%–1.0% | Increases selectivity for indole ring |
Resolution (Rs) | 0.2 | 2.1 | Baseline separation achieved |
Detection Limit | 50 pmol | 5 pmol | Enables high-sensitivity sequencing |
While HPLC dominates modern sequencers, micropolyamide TLC provides a complementary approach for subnanomolar PTH-Trp validation. This method exploits the indole moiety’s UV absorbance (254 nm) and distinct migration patterns under optimized solvent systems [5].
Protocol Optimization:Samples from Edman degradation are spotted on micropolyamide plates and developed with:
PTH-Trp exhibits an Rf of 0.48 in Solvent A and 0.67 in Solvent B, distinguishable from DPU (Rf = 0.52 and 0.32, respectively). Post-separation, fluorescence quenching at 296 nm enables detection at 100 fmol levels—critical for validating low-abundance sequences where HPLC signals approach noise thresholds [5]. Though less automatable than HPLC, this method remains invaluable for troubleshooting ambiguous sequencer outputs.
PTH-Trp’s instability during Edman degradation results from acid-catalyzed indole ring modifications and adsorption to sequencer hardware. Standard conditions yield only 60-70% recovery versus >90% for PTH-leucine [1]. Two strategies significantly improve yield:
Replacing acetic acid with 50 mM sodium acetate (pH 4.9) reduces acid hydrolysis of PTH-Trp’s thioureido bond. Adding 1-2 mM dithiothreitol (DTT) as an antioxidant prevents indole oxidation, boosting recovery by 25% [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1